molecular formula C9H12N2O2 B2370041 2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid CAS No. 1546150-51-9

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid

Cat. No. B2370041
M. Wt: 180.207
InChI Key: FDGSKPGCJUQLLO-UHFFFAOYSA-N
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Description

“2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 . It belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles, which includes “2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid”, involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .


Chemical Reactions Analysis

The mechanism of the second step in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles was different from the expected one . Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Field : Organic Chemistry
    • Application : A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized .
    • Method : The synthesis involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These were then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .
    • Results : The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .
  • Medicinal Applications

    • Field : Medicinal Chemistry
    • Application : Indazole, a structurally diverse nucleus, has a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
    • Method : Various synthetic methods have been used to create indazole derivatives with these properties .
    • Results : The specific results vary depending on the derivative and its intended use .
  • Functionalized Tetrahydroindole-Triazole Ensembles

    • Field : Drug Discovery, Materials Science, and Chemical Biology
    • Application : Functionalized tetrahydroindole-triazole ensembles have potential applications in drug discovery, materials science, and chemical biology.
    • Method : The synthesis uses 2-ethynyl-4,5,6,7-tetrahydroindazoles, demonstrating the versatility of click chemistry.
    • Results : The results of this synthesis are novel compounds with potential applications.
  • Synthesis of N-(2-Acylaminoaryl or 2-Acylamino Heteroarylmethyl) Thiazole-2-Carboxamides

    • Field : Organic Chemistry
    • Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroarylmethyl) thiazole-2-carboxamides as antithrombotic drugs .
    • Method : The specific synthetic methods are not provided in the source .
    • Results : The synthesized compounds are used as antithrombotic drugs .
  • Synthesis of Diamide Derivatives (FXa Inhibitors)

    • Field : Medicinal Chemistry
    • Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride can also be used as a reagent for the synthesis of diamide derivatives, which are FXa inhibitors .
    • Method : The specific synthetic methods are not provided in the source .
    • Results : The synthesized compounds are used as FXa inhibitors .
  • Functionalized Tetrahydroindole-Triazole Ensembles

    • Field : Drug Discovery, Materials Science, and Chemical Biology
    • Application : Functionalized tetrahydroindole-triazole ensembles have potential applications in drug discovery, materials science, and chemical biology.
    • Method : The synthesis uses 2-ethynyl-4,5,6,7-tetrahydroindazoles, demonstrating the versatility of click chemistry.
    • Results : The results of this synthesis are novel compounds with potential applications.
  • Synthesis of N-(2-Acylaminoaryl or 2-Acylamino Heteroarylmethyl) Thiazole-2-Carboxamides

    • Field : Organic Chemistry
    • Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroarylmethyl) thiazole-2-carboxamides as antithrombotic drugs .
    • Method : The specific synthetic methods are not provided in the source .
    • Results : The synthesized compounds are used as antithrombotic drugs .
  • Synthesis of Diamide Derivatives (FXa Inhibitors)

    • Field : Medicinal Chemistry
    • Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride can also be used as a reagent for the synthesis of diamide derivatives, which are FXa inhibitors .
    • Method : The specific synthetic methods are not provided in the source .
    • Results : The synthesized compounds are used as FXa inhibitors .
  • Functionalized Tetrahydroindole-Triazole Ensembles

    • Field : Drug Discovery, Materials Science, and Chemical Biology
    • Application : Functionalized tetrahydroindole-triazole ensembles have potential applications in drug discovery, materials science, and chemical biology.
    • Method : The synthesis uses 2-ethynyl-4,5,6,7-tetrahydroindazoles, demonstrating the versatility of click chemistry.
    • Results : The results of this synthesis are novel compounds with potential applications.

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGSKPGCJUQLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCC(CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid

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